molecular formula C11H14N2O6S2 B2646405 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid CAS No. 900640-75-7

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid

Cat. No.: B2646405
CAS No.: 900640-75-7
M. Wt: 334.36
InChI Key: WEKGYLLHXQBDJM-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a methyl group, a piperazine sulfonyl group, and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The piperazine ring is sulfonylated using sulfonyl chloride in the presence of a base like pyridine.

    Carboxylation: The carboxylic acid groups are introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine sulfonyl group is known to enhance the compound’s ability to interact with biological targets, while the carboxylic acid groups can form hydrogen bonds, increasing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2,4-dicarboxylic acid: Lacks the piperazine sulfonyl group, resulting in different reactivity and applications.

    5-(Piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid: Lacks the methyl group, which can affect its chemical properties and biological activity.

    3-Methyl-5-(morpholine-1-sulfonyl)thiophene-2,4-dicarboxylic acid: Contains a morpholine ring instead of piperazine, leading to different pharmacological profiles.

Uniqueness

The presence of both the piperazine sulfonyl group and the methyl group in 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKGYLLHXQBDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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